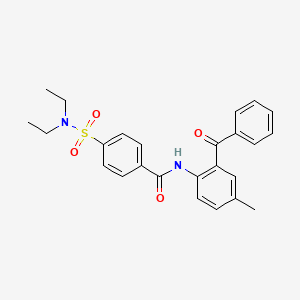

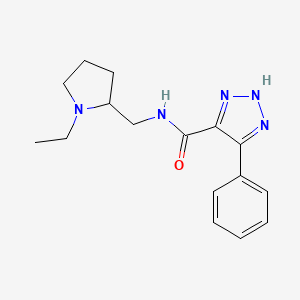

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including cyclocondensation, condensation with various aldehydes, and reactions with thioglycolic acid in DMF or similar solvents. These processes lead to the formation of compounds with benzofuran, pyrazole, and thiophene groups, indicating the complexity and versatility of the synthetic routes available for such molecules (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated using various spectral techniques including IR, 1H NMR, 13C NMR, and Mass spectra. These techniques confirm the presence of the benzofuran, pyrazole, and thiophene moieties and provide detailed insights into the molecular architecture of these compounds (Idrees, Kola, & Siddiqui, 2019).

Chemical Reactions and Properties

Compounds in this category have shown potential for antimicrobial activity, indicating their chemical reactivity and potential applications. The structure-activity relationship is influenced by the nature of substituents on the heteroaryl fragment, with thiophene analogs showing superior activity in some cases. This suggests the importance of molecular structure in determining the chemical properties and reactivity of these compounds (Allan et al., 2009).

Scientific Research Applications

Synthesis of Biologically Active Compounds

Knoevenagel condensation, a significant reaction in organic chemistry, is utilized in synthesizing α, β-unsaturated ketones/carboxylic acids, which serve as precursors for developing biologically active molecules. This process has been applied to various pharmacophoric aldehydes and active methylenes, generating compounds with notable anticancer activities. The versatility of this reaction underscores its utility in drug discovery, particularly in generating molecules targeting cancer, DNA, microtubules, and various kinases (Tokala, Bora, & Shankaraiah, 2022).

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives exhibit a wide range of therapeutic properties due to their varied molecular structures. Research into the structure-activity relationships of these compounds reveals no consistent activity pattern, suggesting that the modification and substitution on the thiophene ring can lead to compounds with significant biological activities. This insight is crucial for the design and synthesis of new therapeutic agents with enhanced efficacy and specificity (Drehsen & Engel, 1983).

Development of Novel CNS Acting Drugs

The search for novel CNS acting drugs focuses on heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form the largest class of organic compounds with CNS activity. Compounds containing functional groups like furan, thiophene, and pyrrole have shown effects ranging from depression to convulsion. Identifying these functional chemical groups provides a foundation for synthesizing compounds with potential CNS activity, highlighting the importance of structural diversity in drug discovery for CNS disorders (Saganuwan, 2017).

properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(14-6-9-24-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMBYJIRWDNRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)

![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)